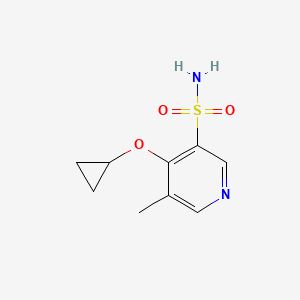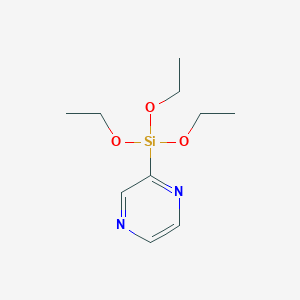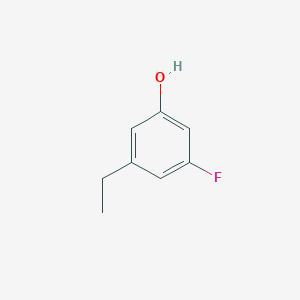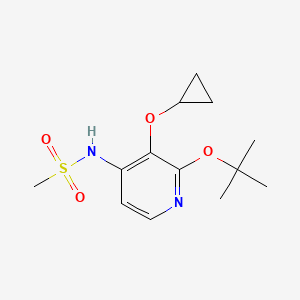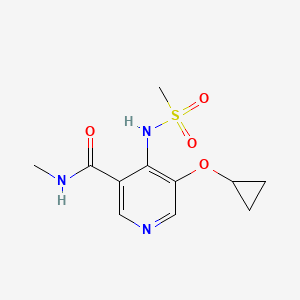
2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropoxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can influence its binding affinity to target proteins or enzymes. The methoxy and cyclopropoxy groups may also contribute to the compound’s overall reactivity and interaction with biological systems .
Comparison with Similar Compounds
- 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
- 1-(Cyclopropylmethoxy)-2-methoxy-3-(trifluoromethyl)benzene
Comparison: 2-Cyclopropoxy-1-methoxy-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethyl group imparts increased stability and lipophilicity, making it distinct from other benzene derivatives .
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O2/c1-15-9-4-2-3-8(11(12,13)14)10(9)16-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
QTDUXPNUMVDHQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)
